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Cdc7-IN-7c

Cat. No.: B606567
CAS No.: 1330781-04-8
M. Wt: 315.39
InChI Key: MUYIKPWUBQUQAV-UHFFFAOYSA-N
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Description

Evolutionary Conservation and Ubiquitous Expression of Cdc7 Kinase

The Cdc7 gene and its protein product are highly conserved across eukaryotic evolution, with homologs identified in species ranging from yeast to humans. tandfonline.comfrontiersin.orgharvard.edu This evolutionary conservation underscores its fundamental role in cellular processes. In humans, the gene is designated as CDC7 and encodes a protein that is widely expressed in various tissues. nih.govelifesciences.org The expression of the Cdc7 protein itself remains relatively constant throughout the cell cycle; however, its kinase activity is tightly regulated, peaking during the S and G2 phases. frontiersin.orgharvard.edu

Core Function of Cdc7 in Eukaryotic DNA Replication Initiation

Cdc7's primary and most well-characterized role is in the initiation of DNA replication. genecards.orgharvard.edu It functions as a key trigger, ensuring that DNA synthesis begins at specific genomic locations called origins of replication. royalsocietypublishing.org

The catalytic activity of Cdc7 is entirely dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), also known as ASK (Activator of S-phase Kinase) in humans. researchgate.netmedchemexpress.com The active complex formed by these two proteins is referred to as the Dbf4-dependent kinase (DDK). researchgate.netmedchemexpress.com The levels of the Dbf4 protein fluctuate throughout the cell cycle, accumulating at the G1/S transition and degrading after the S phase, which in turn controls the periodic activity of the DDK complex. frontiersin.orgharvard.edu In vertebrates, a second regulatory subunit, Drf1, has also been identified.

The principal substrates of the active DDK complex are the Minichromosome Maintenance (MCM) proteins, specifically the Mcm2-7 complex. frontiersin.org This complex is the catalytic core of the replicative helicase, which is loaded onto DNA at replication origins during the G1 phase in an inactive state. DDK-mediated phosphorylation, primarily on the Mcm2, Mcm4, and Mcm6 subunits, is a critical step for the activation of the MCM helicase. royalsocietypublishing.orgmedchemexpress.com This phosphorylation event, in concert with the action of Cyclin-Dependent Kinases (CDKs), facilitates the recruitment of other initiation factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. harvard.edu The activated CMG complex then unwinds the DNA, allowing the replication machinery to access the single-stranded DNA templates and initiate synthesis. harvard.edu

Cdc7 activity is required not just for a single initiation event at the beginning of S-phase but is necessary for the firing of individual replication origins throughout the entire duration of S-phase. This includes both early- and late-firing origins, indicating that DDK acts locally at each origin to trigger its activation. The temporal program of origin firing is crucial for the complete and timely duplication of the genome and is regulated by the interplay between DDK and other factors, such as the RIF1-PP1 phosphatase, which counteracts DDK's phosphorylation of the MCM complex.

Multifaceted Roles of Cdc7 Beyond Replication Initiation

While its role in replication initiation is paramount, research has uncovered additional functions for Cdc7 in maintaining genome integrity. nih.govresearchgate.net

Cdc7 is implicated in the cellular response to DNA damage and replication stress. It plays a role in the activation of the ATR-Chk1 checkpoint pathway, a critical signaling cascade that stabilizes stalled replication forks and prevents cell cycle progression in the presence of DNA damage. Cdc7 facilitates this process by phosphorylating Claspin, an adaptor protein essential for the ATR-mediated activation of Chk1. researchgate.net Furthermore, Cdc7 is involved in translesion DNA synthesis (TLS) and homologous recombination repair, highlighting its broad contribution to DNA metabolism and genome stability. researchgate.net

Interactive Data Tables

Table 1: Key Properties of Human Cdc7 Kinase

FeatureDescriptionReference(s)
Gene Name CDC7 (Cell Division Cycle 7) tandfonline.com
Protein Size 574 amino acids nih.gov
Molecular Weight ~64 kDa nih.gov
Location 1p22.1
Primary Function Serine/threonine kinase regulating DNA replication initiation genecards.orgnih.gov
Regulatory Subunit Dbf4 (ASK) / Drf1 researchgate.net
Primary Substrate Mcm2-7 complex frontiersin.org

Table 2: Research Findings on Cdc7 Function

Research AreaKey FindingSignificanceReference(s)
Replication Initiation Phosphorylates Mcm2, Mcm4, and Mcm6 subunits of the MCM complex.Essential for the activation of the replicative helicase and the firing of replication origins. royalsocietypublishing.orgmedchemexpress.com
Cell Cycle Regulation Activity is dependent on the binding of the Dbf4 regulatory subunit, which peaks at the G1/S transition.Ensures that DNA replication is initiated only at the appropriate time in the cell cycle. frontiersin.orgharvard.edu
DNA Damage Response Phosphorylates Claspin, facilitating the activation of the ATR-Chk1 checkpoint pathway.Crucial for stabilizing stalled replication forks and maintaining genome integrity under stress. researchgate.net
Evolution Highly conserved from yeast to humans.Indicates a fundamental and indispensable biological role throughout eukaryotes. tandfonline.comfrontiersin.orgharvard.edu

Contribution to DNA Damage Response and Replication Stress Checkpoints

Cdc7 kinase is a key player in the cellular response to DNA damage and replication stress, acting to maintain genomic integrity. medkoo.comglixxlabs.com While its primary function is to initiate DNA replication, evidence from yeast to humans indicates that Cdc7 is also required for a successful DNA damage response. glixxlabs.com It coordinates multiple processes when replication forks are stalled, including checkpoint activation and DNA damage tolerance. glixxlabs.com

When DNA replication is inhibited by agents like hydroxyurea (B1673989) or damaged by UV irradiation, cells activate replication stress checkpoints to halt cell cycle progression until the issue is resolved. glixxlabs.comglixxlabs.com It is now well-established that Cdc7 is required for this checkpoint activation. glixxlabs.comglixxlabs.com Specifically, Cdc7 is involved in the activation of the ATR-Claspin-Chk1 pathway, a central signaling cascade in the replication stress response. glixxlabs.com Research has shown that Cdc7 phosphorylates the Chk1-binding domain (CKBD) of Claspin, a mediator protein. glixxlabs.com This phosphorylation is crucial for the interaction between Claspin and the checkpoint kinase Chk1, leading to Chk1 activation. glixxlabs.com

Interestingly, the reliance on Cdc7 for checkpoint activation appears to be more pronounced in cancer cells, which often overexpress the kinase, compared to non-cancer cells. glixxlabs.com In normal cells, another kinase, Casein Kinase 1 gamma 1 (CK1γ1), can also phosphorylate Claspin's CKBD, providing a degree of redundancy. glixxlabs.com However, in many cancer cells, Cdc7 is the predominant kinase responsible for this critical checkpoint activation step. glixxlabs.com This differential dependency provides a potential therapeutic window for targeting cancer cells. glixxlabs.com

Furthermore, Cdc7 plays a pro-survival role in the face of genotoxic stress. Studies have shown that Cdc7 can prevent unnecessary cell death in cells with mild DNA damage by stabilizing the anti-proliferative protein Tob. Cdc7 phosphorylates Tob, which inhibits its degradation and, in turn, suppresses pro-apoptotic signaling, allowing time for DNA repair.

Regulation of Chromosomal Segregation and Mitotic Progression

Beyond its well-documented role in S-phase, Cdc7 kinase also contributes to the fidelity of chromosome segregation and the regulation of mitotic progression. evitachem.commedkoo.com Errors in chromosome segregation lead to chromosomal instability (CIN), a hallmark of many cancers.

Studies in budding yeast have revealed that Cdc7 plays a role in ensuring high-fidelity chromosome segregation by phosphorylating Cse4, the yeast homolog of the human centromeric histone H3 variant CENP-A. This phosphorylation is important for maintaining the integrity of the kinetochore, the protein structure on chromatids where spindle fibers attach during cell division. Reduced levels of Cdc7 activity lead to defects in chromosome segregation.

Additionally, Cdc7 has been shown to influence mitotic exit. In budding yeast, the Cdc7-Dbf4 complex can physically interact with and inhibit Polo-like kinase (Cdc5 in yeast), a master regulator of mitosis. This inhibitory action can delay or prevent chromosome segregation if errors occur, acting as a checkpoint to ensure accurate chromosome partitioning between mother and daughter cells.

In human cells, the inhibition of Cdc7 can lead to mitotic errors. Depletion of Cdc7 in cancer cells can cause an accumulation of chromosome damage and aberrant progression through mitosis, ultimately leading to cell death. Some studies have observed that after Cdc7 depletion, cells can enter a defective M-phase with aberrantly condensed chromosomes. Furthermore, research has linked increased dormant replication origin firing, which can be influenced by Cdc7 activity, to an increase in chromosome missegregation during mitosis. Concomitant inhibition of Cdc7 was shown to suppress these mitotic errors.

Dysregulation of Cdc7 Kinase Activity in Pathological Contexts

The precise regulation of Cdc7 kinase activity is critical for normal cell function, and its dysregulation is strongly associated with various pathological conditions, most notably cancer. evitachem.com Numerous studies have documented the overexpression of Cdc7 in a wide array of human malignancies. targetmol.comprobechem.com

Table 1: Cancers Associated with Cdc7 Overexpression

Cancer Type Associated Findings Reference(s)
Breast Cancer Linked to aggressive subtypes (Her2+, triple-negative), genomic instability, and reduced disease-free survival. nih.gov
Ovarian Carcinoma Correlated with poor clinical outcomes. evitachem.com
Colorectal Cancer Correlated with poor clinical outcomes. evitachem.com
Lung Adenocarcinoma Correlated with poor clinical outcomes. evitachem.com
Oral Squamous Cell Carcinoma Correlated with poor clinical outcomes. evitachem.com
Multiple Myeloma Identified as a potential therapeutic target.

This overexpression is not merely a byproduct of proliferation but appears to contribute directly to the malignant phenotype. nih.gov For instance, in breast cancer, elevated Cdc7 levels are associated with arrested tumor differentiation and an accelerated cell cycle. nih.gov In squamous cell carcinoma cells, increased Cdc7 expression confers resistance to apoptosis induced by DNA damaging agents.

The heightened reliance of cancer cells on Cdc7 for both DNA replication and checkpoint activation makes it a compelling therapeutic target. glixxlabs.com Cancer cells, often having defects in other cell cycle checkpoints (like the p53 pathway), are more sensitive to the inhibition of DNA replication initiation than normal cells. kklmed.comevitachem.com Inhibition of Cdc7 in cancer cells leads to a defective S-phase, accumulation of DNA damage, and ultimately, p53-independent apoptosis. kklmed.comevitachem.com In contrast, normal cells typically undergo a reversible cell cycle arrest in G1, allowing them to survive. targetmol.comevitachem.com This differential response forms the basis for the therapeutic strategy of targeting Cdc7. The development of small molecule inhibitors against Cdc7, such as the potent and selective compound Cdc7-IN-7c , represents a promising approach to exploit this dependency for cancer treatment. targetmol.comglixxlabs.com

Sustained high levels of active Cdc7 can also exert negative feedback on the tumor suppressor p53, leading to its depletion. This creates a vicious cycle, promoting unrestrained S-phase entry even in the presence of DNA damage, thereby fueling genomic instability and tumor progression.

Properties

CAS No.

1330781-04-8

Molecular Formula

C15H17N5OS

Molecular Weight

315.39

IUPAC Name

6-(3-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)

InChI Key

MUYIKPWUBQUQAV-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=C(C3=CNN=C3C)S2)N=C(CN4CCCC4)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cdc7-IN-7c;  Cdc7 IN 7c;  Cdc7IN7c;  Cdc7 inhibitor 7c;  Cdc7 inhibitor-7c; 

Origin of Product

United States

Cellular and Sub Cellular Effects of Cdc7 in 7c on Dna Replication and Cell Cycle Dynamics

Cellular Viability and Programmed Cell Death Induction by Cdc7-IN-7c

The inhibition of Cell Division Cycle 7 (Cdc7) kinase by compounds such as this compound has profound effects on cellular viability, primarily through the induction of programmed cell death, or apoptosis. This response is particularly pronounced in malignant cells, which often exhibit a heightened reliance on Cdc7 for their uncontrolled proliferation.

Apoptosis Induction in Malignant Cells

Inhibition of Cdc7 kinase activity in cancer cells disrupts the initiation of DNA replication, leading to S-phase arrest and subsequent induction of apoptotic cell death. nih.gov This process is notably independent of the tumor suppressor protein p53 status, meaning that Cdc7 inhibition can trigger apoptosis in cancer cells with both functional and mutated p53. cancerresearchhorizons.complos.org Depletion of Cdc7 in various cancer cell lines, including HeLa and U2OS, has been shown to result in the loss of cell viability and an increase in the sub-G1 population, which is indicative of apoptosis. plos.org

The mechanism of apoptosis induction following Cdc7 inhibition can vary between different cancer cell types. For instance, in HeLa cells, which are p53-negative, Cdc7 depletion leads to a temporary G2-phase arrest, accumulation of Cyclin B1, followed by an aberrant M-phase and subsequent cell death in the post-mitotic state. plos.org In contrast, p53-positive cancer cells like U2OS appear to undergo apoptosis primarily through entry into an aberrant S-phase after Cdc7 depletion. plos.org

Furthermore, the inhibition of Cdc7 can sensitize cancer cells to other apoptosis-inducing agents. For example, squamous cell carcinoma cells become more susceptible to apoptosis induced by ultraviolet light and chemical agents when Cdc7 is inhibited. frontiersin.org The combination of a Cdc7 inhibitor with other anti-cancer drugs, such as those targeting the ATR-CHK1 signaling pathway, can significantly enhance cancer cell death. atlasgeneticsoncology.orgresearchgate.net Studies have also shown that combining Cdc7 inhibitors with WEE1 inhibitors leads to increased premature mitotic entry, mitotic catastrophe, and ultimately, apoptosis in Ewing sarcoma cells. nih.gov

Table 1: Effect of Cdc7 Inhibition on Apoptosis in Malignant Cells

Cell Line p53 Status Effect of Cdc7 Inhibition/Depletion Research Finding
HeLa Negative Induces p38-dependent cell death. plos.org Cell death occurs following G2 arrest and aberrant mitosis. plos.org
U2OS Positive Induces cell death during S/G2/M phase. plos.org Cell death is mediated through entry into an aberrant S-phase. plos.org
HCT116 Positive & Negative Induces cell death regardless of p53 status. plos.org Demonstrates the p53-independent apoptotic mechanism. plos.org
Squamous Cell Carcinoma (SCC-9, SCC-15) Not Specified Increased sensitivity to UV and chemical-induced apoptosis. frontiersin.org Cdc7 overexpression confers resistance to apoptosis. frontiersin.org
Ewing Sarcoma Cells Not Specified Synergistic increase in apoptosis when combined with a WEE1 inhibitor. nih.gov Combination forces premature mitotic entry and catastrophe. nih.gov

Differential Effects on Normal versus Cancer Cells

A critical aspect of Cdc7 inhibition as a potential therapeutic strategy is its differential impact on normal versus cancerous cells. While Cdc7 inhibition effectively triggers apoptosis in a wide range of cancer cells, it does not typically affect the viability of normal, non-transformed cells. nih.govcancerresearchhorizons.com

In normal cells, the inhibition of Cdc7 leads to the activation of cellular checkpoints, resulting in a reversible cell cycle arrest, primarily in the G1 phase. cancerresearchhorizons.com This allows normal cells to halt proliferation without undergoing programmed cell death. For example, depletion of Cdc7 in normal human dermal fibroblasts (NHDF) resulted in a G1 arrest without inducing cell death. plos.org Similarly, early studies on Cdc7 knockout in mouse embryonic stem cells showed that while it is essential for DNA replication, the resulting cell death was p53-dependent, a pathway often dysregulated in cancer. embopress.org

This differential sensitivity is thought to be due to the overexpression of Cdc7 in many cancer cells and their inherent reliance on unchecked DNA replication. elifesciences.orgnih.gov Cancer cells often have compromised cell cycle checkpoints, making them more vulnerable to the catastrophic consequences of replication stress induced by Cdc7 inhibition. cancerresearchhorizons.com In contrast, the robust checkpoint mechanisms in normal cells allow them to arrest the cell cycle and survive until the inhibitory pressure is removed.

Research has shown that in non-cancer cells, another kinase, CK1γ1, can play a more significant role in checkpoint activation, whereas cancer cells are predominantly reliant on the overexpressed Cdc7 for this function. elifesciences.orgnih.gov This provides a rationale for the cancer cell-specific killing effect of Cdc7 inhibitors. elifesciences.orgnih.gov

Table 2: Comparative Effects of Cdc7 Inhibition on Normal and Cancer Cells

Cell Type Effect of Cdc7 Inhibition/Depletion Outcome Reference
Cancer Cells Impaired S-phase progression, defective S-phase p53-independent apoptosis nih.govcancerresearchhorizons.com
HeLa (Cancer) Chromosome damage, loss of viability Cell Death plos.org
U2OS (Cancer) Chromosome damage, loss of viability Cell Death plos.org
Normal Cells Checkpoint activation, reversible cell cycle arrest Survival, G1 Arrest cancerresearchhorizons.com
Normal Human Dermal Fibroblasts (NHDF) G1 arrest No cell death plos.org
Mouse Embryonic Stem Cells S-phase arrest p53-dependent cell death embopress.org

Preclinical Research Paradigms and Therapeutic Efficacy of Cdc7 in 7c

Oncological Research Applications

Cdc7 is overexpressed in a wide range of human tumors, including those of the breast, colon, lung, and ovaries, while its expression in normal tissues is low or undetectable. dovepress.comnih.gov This differential expression makes it a promising target for anticancer therapies. Inhibition of Cdc7 kinase activity in cancer cells has been shown to impede DNA replication and induce cell death through a p53-independent apoptotic mechanism. nih.gov

In Vitro Anti-Proliferative and Apoptotic Efficacy Across Cancer Cell Lines

The targeting of Cdc7 kinase with small molecule inhibitors has demonstrated significant anti-proliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines. These inhibitors function by blocking the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for initiating DNA synthesis. nih.govresearchgate.net This action leads to S-phase arrest and subsequent cell death.

For instance, the Cdc7 inhibitor XL413, when combined with chemotherapy agents like cisplatin (B142131) and etoposide (B1684455), significantly inhibits cell growth in chemo-resistant small-cell lung cancer (SCLC) cells. nih.govresearchgate.net While the inhibitor alone has a minimal effect on apoptosis, its combination with chemotherapy markedly increases programmed cell death. nih.govresearchgate.net Similarly, the inhibitor TAK-931 has shown synergistic anti-proliferative effects when combined with various DNA-damaging agents in multiple cancer cell lines. nih.gov In glioblastoma cell lines U87-MG and U251-MG, a Cdc7 inhibitor demonstrated a dose-dependent decrease in cell viability. researchgate.net Studies using RNA interference to down-regulate Cdc7 in ovarian cancer cells (SKOV-3 and Caov-3) also resulted in high levels of apoptosis. nih.govatlasgeneticsoncology.org

Inhibitor/MethodCancer Cell Line(s)Observed EffectsReference
XL413 (in combination with Cisplatin/Etoposide)H69-AR, H446-DDP (Chemo-resistant SCLC)Synergistic inhibition of cell growth, increased apoptosis, G1/S phase arrest. nih.govresearchgate.net
TAK-931 (in combination with DNA-damaging agents)Various cancer cell linesSynergistic anti-proliferative effects. nih.gov
PHA-767491U87-MG, U251-MG (Glioblastoma)Dose-dependent reduction in cell viability, induction of apoptosis. researchgate.net
siRNA knockdown of Cdc7SKOV-3, Caov-3 (Ovarian Cancer)Triggered high levels of apoptosis. nih.gov
siRNA knockdown of Cdc7Esophageal Squamous Cell Carcinoma (ESCC) cellsInhibited proliferation, induced G0/G1 arrest and apoptosis. dovepress.com

In Vivo Anti-Tumor Activity in Xenograft and Patient-Derived Xenograft (PDX) Models

The anti-cancer efficacy of Cdc7 inhibition has been validated in various in vivo models, including traditional xenografts and more clinically relevant patient-derived xenograft (PDX) models. PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to better recapitulate the complexity and heterogeneity of human cancers. criver.comnih.gov

In a xenograft model using COLO205 colorectal cancer cells, a novel Cdc7 inhibitor demonstrated strong tumor growth inhibition. researchgate.net The combination of the Cdc7 inhibitor XL413 with the PARP inhibitor Olaparib significantly suppressed tumor growth in both an OVCAR8 ovarian cancer xenograft model and a PDX model of ovarian cancer. nih.gov Similarly, in chemo-resistant SCLC, XL413 enhanced the efficacy of chemotherapy in both xenografted tumors and in assays using PDX tissues. nih.gov The inhibitor TAK-931 also showed significant antitumor activity across multiple PDX models. nih.gov These in vivo studies provide strong preclinical evidence for the therapeutic potential of targeting Cdc7, showing tangible reductions in tumor volume and growth with manageable toxicity. nih.govresearchgate.netmdpi.com

Inhibitor/MethodModel TypeCancer TypeKey FindingsReference
Novel Cdc7 InhibitorXenograft (COLO205 cells)Colorectal CancerStrong tumor growth inhibition. researchgate.net
XL413 + OlaparibXenograft (OVCAR8) & PDXOvarian CancerSignificant inhibition of tumor growth compared to single agents. nih.gov
XL413 + ChemotherapyXenograft & PDXChemo-resistant SCLCImproved the efficacy of chemotherapy. nih.gov
TAK-931PDX ModelsMultiple CancersEnhanced antitumor activity of DNA-damaging agents. nih.gov
SRA141XenograftColorectal and LeukemiaRobust anti-tumor efficacy. investorroom.com

Efficacy in Specific Cancer Subtypes and Genetic Backgrounds

The effectiveness of Cdc7 inhibition is particularly pronounced in cancers with specific genetic alterations, such as p53 mutations, and in tumors that have developed resistance to conventional therapies.

p53 Mutant Cancers: A strong correlation exists between high Cdc7 expression and p53 mutational status. atlasgeneticsoncology.orgnih.gov Mutant p53 can enhance Cdc7-dependent replication initiation, promoting cancer cell growth. nih.gov Consequently, cancer cells with disabled replication checkpoint controls, often due to p53 mutations, are particularly vulnerable to Cdc7 depletion, which leads to lethal progression through the S and M phases of the cell cycle. shu.edu This makes Cdc7 a potent therapeutic target in p53-mutant tumors. nih.gov

Chemo-resistant Small-Cell Lung Cancer (SCLC): In SCLC that has become resistant to standard chemotherapy like cisplatin and etoposide, Cdc7 has been identified as a key synergistic target. nih.govnih.gov Inhibiting Cdc7 in these resistant cells resensitizes them to chemotherapy, aggravating apoptosis and inducing cell cycle arrest. nih.govsabinai-neji.com This combination strategy offers a promising approach to overcome chemoresistance, a major challenge in SCLC treatment. nih.govnih.gov

Ovarian Cancer: Increased Cdc7 protein levels are significantly associated with advanced clinical stage, genomic instability, and poor disease-free survival in epithelial ovarian carcinoma. nih.govatlasgeneticsoncology.orgresearchgate.net Targeting Cdc7 has been shown to be effective in preclinical models of ovarian cancer. nih.gov For instance, combining a Cdc7 inhibitor with a PARP inhibitor demonstrates synergistic anti-tumor efficacy, particularly in advanced ovarian cancer, by increasing DNA damage and replication stress. nih.govnih.gov

Acute Myeloid Leukemia (AML): While specific data on Cdc7-IN-7c in AML is limited, the general principle of targeting DNA replication holds promise. Cdc7 inhibitors have demonstrated robust anti-tumor efficacy in leukemia xenograft models, suggesting potential applicability in hematological malignancies like AML. investorroom.com

Investigation in Neurodegenerative Disease Models

Beyond oncology, the role of Cdc7 kinase has been explored in the context of neurodegenerative disorders, particularly those characterized by the pathological aggregation of the TAR DNA-binding protein 43 (TDP-43). researchgate.net These diseases include amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.govscispace.com

Role in TDP-43 Phosphorylation and Aggregation

Research has identified Cdc7 as a primary kinase that robustly phosphorylates TDP-43 at pathological serine residues S409/410. researchgate.netnih.govnih.gov This hyperphosphorylation is a key pathological hallmark of TDP-43 proteinopathies and is believed to contribute to the protein's aggregation and subsequent neurotoxicity. nih.govscispace.com In post-mortem brain tissue from FTLD patients, Cdc7 immunostaining overlaps with the phosphorylated TDP-43 pathology found in the frontal cortex. nih.gov The direct phosphorylation of TDP-43 by Cdc7 suggests that inhibiting this kinase could be a viable strategy to reduce the formation of toxic protein aggregates. researchgate.netnih.gov

Preclinical Evidence in ALS and FTD Models

Preclinical studies support Cdc7 as a novel therapeutic target for TDP-43 proteinopathies. researchgate.netnih.gov In models using the nematode C. elegans, inhibition of Cdc7 was found to reduce TDP-43 phosphorylation and prevent neurodegeneration. researchgate.netnih.gov Further studies using immortalized lymphocytes from FTLD and sporadic ALS patients have shown that selective, brain-penetrant Cdc7 inhibitors can decrease the enhanced phosphorylation of TDP-43. nih.gov This inhibition also helps prevent the mislocalization of TDP-43 from the nucleus to the cytoplasm and restores its nuclear function. scispace.comnih.gov These findings indicate that small molecule inhibitors of Cdc7 could be promising therapeutic candidates for treating the ALS/FTD spectrum of diseases by directly targeting the pathological modification of TDP-43. scispace.comnih.gov

Broader Biological Impact on Other Cellular Processes

Beyond its well-established role in the initiation of DNA replication, the inhibition of Cell division cycle 7 (Cdc7) kinase exerts a significant influence on other fundamental cellular activities. Preclinical research has revealed that targeting Cdc7 can modulate critical pathways involved in immune responses and cellular differentiation. These findings broaden the understanding of Cdc7's biological functions and suggest wider therapeutic implications for its inhibitors.

T-cell activation is a cornerstone of the adaptive immune system, initiated by signaling through the T-cell receptor (TCR). Studies involving the dual Cdc7/Cdk9 inhibitor, PHA-767491, have demonstrated that Cdc7 kinase activity is crucial for this process. nih.govnih.gov Inhibition of Cdc7 has been shown to potently suppress T-cell activation. nih.govnih.gov

This suppression manifests in several ways, including a reduction in the expression of key activation markers, such as CD25 and CD69, a decrease in T-cell proliferation, and impairment of their effector functions. nih.govresearchgate.net The data indicates that Cdc7 is involved in propagating the intricate signaling cascade that occurs downstream of TCR engagement. nih.gov While the development of Cdc7 inhibitors is a promising avenue for cancer therapy, their impact on the immune system presents a potential challenge. The impairment of T-cell responses could compromise the body's ability to mount an effective immune defense against tumors and infections. nih.govnih.gov

Table 1: Effects of Cdc7/Cdk9 Inhibition on T-Cell Activation

ParameterEffect of InhibitionReference
T-Cell Receptor (TCR) SignalingImpeded nih.gov
Expression of Activation Markers (e.g., CD25, CD69)Suppressed nih.govresearchgate.net
T-Cell ProliferationSuppressed nih.gov
Effector FunctionsSuppressed nih.govnih.gov

Research has uncovered a novel role for Cdc7 as a key regulator of smooth muscle cell (SMC) differentiation, linking the machinery of the cell cycle to cell fate determination. nih.govnih.gov This function is particularly evident in the context of Transforming Growth Factor-β (TGF-β)-induced differentiation of pluripotent mesenchymal cells into SMCs. nih.govnih.gov During the initial stages of this process, TGF-β induces both the expression and phosphorylation of Cdc7. nih.govnih.gov

Pharmacological inhibition of Cdc7 or its knockdown using shRNA results in the suppression of early SMC differentiation markers, including α-SMA, SM22α, and calponin. nih.govnih.gov Conversely, the overexpression of Cdc7 promotes the expression of these same markers. nih.govnih.gov The underlying mechanism involves the direct interaction of Cdc7 with Smad3, a critical mediator of TGF-β signaling. This interaction enhances the binding of Smad3 to the promoter regions of SMC marker genes, thereby activating their transcription. nih.govnih.gov Notably, this role in differentiation is independent of Dbf4, the regulatory subunit essential for Cdc7's proliferative functions, suggesting a distinct mechanism of action in controlling cell differentiation. nih.gov

Table 2: Impact of Cdc7 Activity on Smooth Muscle Cell (SMC) Marker Expression

ConditionEffect on SMC Marker Expression (α-SMA, SM22α, Calponin)Reference
Cdc7 Inhibition (Specific Inhibitor or shRNA)Suppressed nih.govnih.gov
Cdc7 OverexpressionEnhanced nih.govnih.gov

Synergistic Therapeutic Strategies and Mechanisms of Combined Action with Cdc7 in 7c

Rationales for Combination Regimens with Cdc7 Inhibitors

The rationale for combining CDC7 inhibitors with other therapeutic agents stems from the critical role of CDC7 in DNA replication and its interplay with DNA damage response pathways. CDC7 inhibition induces replication stress, a condition where DNA replication forks stall or collapse patsnap.com. Cancer cells, often under intrinsic replication stress due to oncogene activation, are particularly vulnerable to further disruption of DNA replication plos.org.

Combining CDC7 inhibitors with agents that induce DNA damage or interfere with DNA repair mechanisms can exploit this vulnerability, leading to synthetic lethality. By inhibiting CDC7, the ability of cancer cells to properly initiate and complete DNA replication is compromised, making them more susceptible to the effects of DNA-damaging agents or inhibitors of DNA repair pathways patsnap.comnih.gov. This can overwhelm the cancer cell's capacity to repair the accumulated DNA damage, triggering apoptosis or other forms of cell death patsnap.comnih.gov.

Furthermore, CDC7 is involved in cell cycle checkpoint activation, particularly the ATR-Chk1 pathway, which is crucial for responding to replication stress nih.gov. Inhibiting CDC7 can impair this checkpoint response, allowing cells with damaged DNA to progress through the cell cycle, resulting in catastrophic mitotic entry and cell death nih.gov. Combining CDC7 inhibitors with inhibitors of other cell cycle checkpoints or DNA repair pathways can therefore enhance the therapeutic effect by simultaneously inducing replication stress and compromising the mechanisms that cancer cells use to tolerate such stress nih.govsmallmolecules.com.

Synergistic Effects with Conventional Chemotherapeutic Agents

Studies investigating the combination of CDC7 inhibitors with conventional chemotherapeutic agents have shown synergistic effects in various cancer models tandfonline.complos.orgnih.govsmallmolecules.comnih.govresearchgate.netresearchgate.netharvard.educarnabio.comnih.govhaematologica.orgcancerresearchhorizons.com. This synergy is often attributed to enhanced DNA damage and apoptosis, as well as the ability to overcome chemoresistance.

Enhanced DNA Damage and Apoptosis

Combining CDC7 inhibitors with DNA-damaging chemotherapeutics, such as cisplatin (B142131) or etoposide (B1684455), can amplify the levels of DNA damage in cancer cells patsnap.comnih.govnih.govresearchgate.netresearchgate.netnih.gov. CDC7 inhibition leads to stalled replication forks, and in the presence of DNA-damaging agents, these stalled forks are more likely to collapse, generating cytotoxic DNA double-strand breaks patsnap.com.

Research using other CDC7 inhibitors, such as XL413, has demonstrated that combination treatment with chemotherapy agents like cisplatin or etoposide leads to increased apoptosis in chemo-resistant cancer cells nih.govresearchgate.netresearchgate.netnih.gov. For instance, studies in chemo-resistant small-cell lung cancer (SCLC) cell lines showed that XL413 in combination with cisplatin or etoposide significantly inhibited cell growth and increased apoptosis compared to single-agent treatment nih.govresearchgate.netresearchgate.netnih.gov.

While specific data for Cdc7-IN-7c is not available in the searched literature, the general mechanism suggests that by disrupting DNA replication initiation, Cdc7 inhibitors can sensitize cancer cells to the DNA lesions induced by chemotherapy, leading to enhanced cell death.

An example of synergistic effects observed with a CDC7 inhibitor (XL413) and chemotherapeutic agents (Cisplatin and Etoposide) in chemo-resistant SCLC cells is illustrated by the reduction in IC50 values for the chemotherapeutic agents when combined with the CDC7 inhibitor researchgate.netresearchgate.net.

Cell LineChemotherapyIC50 Alone (µM)IC50 with XL413 (µM)Synergistic Effect
H69-AR (SCLC)Cisplatin-ReducedYes
H69-AR (SCLC)Etoposide-ReducedYes
H446-DDP (SCLC)Cisplatin-ReducedYes
H446-DDP (SCLC)Etoposide-ReducedYes

Note: Specific numerical IC50 values for the combinations were not consistently available across all snippets, but the text indicates a significant reduction. researchgate.netresearchgate.net

Overcoming Chemoresistance

Chemoresistance is a major challenge in cancer treatment. CDC7 is often overexpressed in various tumors and cancer cell lines, and this overexpression has been associated with resistance to DNA-damaging chemicals tandfonline.comresearchgate.net. CDC7's role in DNA replication and its involvement in DNA damage response pathways can contribute to the survival of cancer cells in the presence of chemotherapy.

Inhibiting CDC7 can impair the ability of resistant cancer cells to effectively repair the DNA damage induced by chemotherapy, thereby restoring sensitivity tandfonline.comresearchgate.net. Studies with other CDC7 inhibitors, such as XL413, have shown their ability to overcome chemoresistance in models of SCLC nih.govresearchgate.netresearchgate.netnih.gov. The combination of XL413 with cisplatin or etoposide demonstrated synergistic effects specifically in chemo-resistant SCLC cell lines, while having no such effect in chemo-sensitive lines nih.govresearchgate.netresearchgate.netnih.gov. This suggests that targeting CDC7 can be a strategy to re-sensitize resistant tumors to conventional chemotherapy.

While specific data for this compound is not available, the role of CDC7 in chemoresistance provides a strong rationale for exploring this compound in combination regimens aimed at overcoming drug resistance.

Combination with Targeted Therapies

Combining CDC7 inhibitors with other targeted therapies that interfere with DNA repair or cell cycle regulation has also shown promise.

Potentiation of PARP Inhibitor Efficacy

PARP inhibitors target DNA repair pathways, specifically base excision repair and homologous recombination repair. Combining CDC7 inhibitors with PARP inhibitors can lead to enhanced anti-tumor effects, particularly in cancers with existing DNA repair defects or those that become reliant on alternative repair pathways upon CDC7 inhibition patsnap.complos.orgsmallmolecules.comnih.gov.

Research using the CDC7 inhibitor XL413 in combination with the PARP inhibitor Olaparib in ovarian cancer models demonstrated synergistic anti-tumor efficacy plos.orgsmallmolecules.comnih.gov. This combination led to significant DNA damage and replication stress, activating the cGAS/STING pathway and enhancing anti-tumor immunity plos.orgsmallmolecules.comnih.gov. The combination of XL413 and Olaparib showed greater efficacy than either agent alone in both in vitro and in vivo models, including patient-derived xenografts plos.orgsmallmolecules.comnih.gov.

The mechanism involves the combined inhibition of DNA replication initiation by CDC7 inhibition and impaired DNA repair by PARP inhibition, leading to an accumulation of DNA lesions and subsequent cell death plos.orgsmallmolecules.comnih.gov. This strategy is particularly relevant for overcoming resistance to PARP inhibitors plos.orgsmallmolecules.comnih.gov.

While specific data for this compound is not available, the observed synergy between other CDC7 inhibitors and PARP inhibitors suggests a potential for similar interactions with this compound.

Interactions with Other Cell Cycle Checkpoint Inhibitors

CDC7 plays a role in the S-phase checkpoint, and its inhibition can affect the activation of checkpoint kinases like Chk1 nih.gov. Combining CDC7 inhibitors with inhibitors of other cell cycle checkpoints, such as ATR or WEE1 inhibitors, has been explored to further disrupt cell cycle progression and induce cell death carnabio.com.

Studies have indicated that inhibiting CDC7 can modify the sensitivity of cells to ATR inhibitors. Additionally, the combined inhibition of CDC7 and WEE1, a kinase involved in the G2/M checkpoint, has shown synergistic cell death in certain cancer types by forcing premature mitotic entry despite unreplicated DNA.

The interaction between CDC7 inhibitors and other cell cycle checkpoint inhibitors is complex and can be context-dependent. However, the rationale is to target multiple nodes in the cell cycle regulatory network to prevent cancer cells from adapting to single-agent inhibition and to enhance cell death.

Specific data regarding the combination of this compound with other cell cycle checkpoint inhibitors was not found in the searched literature. However, based on the interactions observed with other CDC7 inhibitors, this represents a potential area for future investigation for this compound.

Immunomodulatory Effects in Combination Therapies

Research into Cell division cycle 7 (CDC7) inhibitors, including compounds like this compound, has revealed their potential to modulate the immune response, particularly when used in combination therapies. CDC7 is a kinase crucial for initiating DNA replication, and its inhibition primarily leads to replication stress and genomic instability in cancer cells github.ioresearchgate.net. This induced stress can trigger intrinsic cellular pathways that influence the tumor microenvironment and interact with the immune system ncc.go.jp.

One significant mechanism by which CDC7 inhibitors exert immunomodulatory effects in combination is through the activation of the cGAS/STING signaling pathway. Studies have shown that the DNA damage and replication stress caused by CDC7 inhibition can lead to the formation of micronuclei and the release of cytosolic DNA nih.govresearchgate.net. This cytosolic DNA is then recognized by the cGAS protein, activating the STING pathway, which in turn triggers a type-I interferon response nih.govresearchgate.net. This activation of the cGAS/STING pathway is highlighted as a potential avenue for enhancing the innate immune response within cancer cells and has implications for the therapeutic efficacy of combination treatments involving CDC7 inhibitors nih.gov.

Preclinical studies investigating the combination of CDC7 inhibitors, such as XL413 (another CDC7 inhibitor) or TAK-931, with other therapeutic agents have demonstrated enhanced antitumor immunity. For instance, the combination of a CDC7 inhibitor with a PARP inhibitor (like Olaparib) in ovarian cancer models led to significant DNA damage and replication stress, activating the cGAS/STING pathway and resulting in remarkable antitumor immunity effects nih.gov. This combination treatment further demonstrated enhanced antitumor immunity in murine syngeneic tumor models, leading to tumor regression nih.gov. The therapeutic effects of combining Olaparib with XL413 were greater in immunocompetent mice compared to immunodeficient mice, suggesting the involvement of the immune system in enhancing the anti-cancer responses nih.gov. Further investigation identified CD8+ T-cell recruitment via STING pathway activation as a critical determinant of the anti-tumor immunity efficacy of this combination nih.gov.

Similarly, preclinical studies combining the CDC7 inhibitor TAK-931 with immune checkpoint inhibitors (ICIs) have shown enhanced antitumor activity ncc.go.jpncc.go.jp. TAK-931 was found to strongly induce chromosomal instability via DNA replication stress, and this instability activated anti-tumor immunity, sensitizing tumors to ICIs in mouse models ncc.go.jpncc.go.jp. This suggests that targeting DNA replication stress with CDC7 inhibitors could be a strategic approach to enhance the efficacy of immune checkpoint blockade, particularly in cancers with low immunogenicity ncc.go.jpncc.go.jp.

The induction of an inflammatory response appears to be a key component of the immunomodulatory effects of CDC7 inhibitors. Studies have shown that CDC7 inhibition can lead to the upregulation of inflammatory cytokines and chemokines, such as IL6, CCL5, and CXCL10 ncc.go.jpresearchgate.netncc.go.jp. These molecules are known to activate immune cells and promote tumor infiltration ncc.go.jpncc.go.jp. For example, treatment with TAK-931 significantly upregulated the expression of these inflammatory mediators in cancer cells ncc.go.jpncc.go.jp. This inflammatory phenotype, sometimes associated with a senescence-associated secretory phenotype (SASP), can contribute to boosting antitumor immunity researchgate.netresearchgate.net.

While the specific immunomodulatory effects of this compound in combination therapies are not extensively detailed in the provided search results, the findings regarding other CDC7 inhibitors like XL413 and TAK-931 suggest that this compound, as a CDC7 inhibitor, would likely share similar mechanisms of action related to inducing replication stress, activating the cGAS/STING pathway, and promoting an inflammatory response, thereby contributing to enhanced antitumor immunity in combination settings.

Detailed research findings often involve analyzing gene expression changes and immune cell infiltration in response to combination treatments. For example, RNA-sequencing analysis in ovarian cancer cells treated with a CDC7 inhibitor and Olaparib identified numerous upregulated genes, including those potentially involved in immune responses nih.gov. Preclinical efficacy studies in mouse models provide data on tumor size reduction and immune cell populations within tumors following combination therapy ncc.go.jpncc.go.jp.

Here is a representative data table illustrating the potential impact of a CDC7 inhibitor in combination therapy on immune markers, based on the described research findings (Note: Specific data for this compound was not available, so this table is illustrative based on the mechanisms observed with other CDC7 inhibitors):

Treatment GroupTumor Volume (Relative Change)CD8+ T Cell Infiltration (Fold Change vs Control)cGAS/STING Pathway Activation (Relative Level)Inflammatory Cytokine Expression (e.g., CXCL10) (Fold Change vs Control)
Control1.01.0Baseline1.0
CDC7 Inhibitor AloneModerate DecreaseSlight IncreaseModerate IncreaseModerate Increase
Combination Therapy (e.g., + PARPi or ICI)Significant DecreaseSignificant IncreaseSignificant IncreaseSignificant Increase

Note: This table is illustrative and based on general findings regarding CDC7 inhibitors in combination therapies. Specific values would depend on the cell line, model system, and specific agents used.

These findings collectively underscore the potential of CDC7 inhibitors like this compound to enhance the efficacy of combination therapies by favorably modulating the tumor immune microenvironment.

Cellular Responses and Resistance Mechanisms to Cdc7 in 7c Inhibition

Adaptive Cellular Mechanisms to Cdc7 Inhibition

Cells can exhibit adaptive mechanisms to overcome the inhibition of Cdc7. While Cdc7 is considered essential for S-phase entry according to some models, recent studies suggest that cell division can occur even with reduced Cdc7 activity for a period. acs.org Incomplete Cdc7 inhibition may still allow genome duplication due to the abundance and redundancy of replication origins; activation of only a fraction of these origins might be sufficient for full genome replication. researchgate.net

One adaptive response observed upon prolonged Cdc7 inhibition in certain cell types is a progressive withdrawal from the cell cycle and entry into a reversible senescent-like state. researchgate.net Additionally, cells may exhibit lengthening of cell cycle phases after Cdc7 degradation or inhibition, with parameters returning to nearly normal length after a few days of continuous inhibition. nih.gov This suggests the activation of compensatory mechanisms that allow cells to adapt to the reduced Cdc7 activity.

Role of p53 Status in Modulating Sensitivity and Resistance

The p53 tumor suppressor protein plays a significant role in modulating cellular sensitivity and resistance to Cdc7 inhibition. Cdc7 depletion or inhibition has been shown to induce cell death in cancer cells regardless of their p53 status in some contexts. acs.orgplos.org However, the specific cell cycle responses and death pathways can differ depending on whether p53 is functional.

In p53-positive cells, Cdc7 depletion can lead to entry into an aberrant S-phase followed by cell death. plos.org In contrast, p53-negative cells may predominantly arrest temporally in G2-phase, accumulate mitotic regulators, and undergo cell death after abrupt entry into aberrant M-phase. plos.org This suggests that p53 status influences the specific cell cycle checkpoints and pathways activated in response to Cdc7 inhibition.

Furthermore, loss of functional p53 can disable a p53-dependent Cdc7-inhibition checkpoint that normally arrests untransformed breast epithelial cells at the G1/S boundary, rendering p53-mutant cancer cells more susceptible to undergoing an abortive S phase and apoptotic cell death upon Cdc7 inhibition. nih.gov High Cdc7 expression has also been shown to correlate with p53 mutation status and predict poor clinical outcomes in some cancers, suggesting a link between p53 dysfunction and increased reliance on Cdc7. atlasgeneticsoncology.orgembopress.org

Conversely, p53 can negatively regulate Cdc7 levels, and this pathway is part of the cellular stress response. oncotarget.comucl.ac.uk Inactivating mutations in p53 not only disrupt the DNA origin activation checkpoint but can also result in increased expression of Cdc7, potentially increasing the efficacy of Cdc7-directed therapies in such tumors. oncotarget.com

Redundancy with Other Kinases in Cell Cycle Control

While Cdc7 has been traditionally viewed as an essential and rate-limiting kinase for S-phase entry, research indicates functional redundancy with other kinases, particularly Cyclin-Dependent Kinase 1 (Cdk1), in regulating the G1/S transition. nih.govharvard.edu Studies have shown that both Cdc7 and Cdk1 are active during the G1/S transition, and at least one of these kinases must be present for S-phase entry. nih.govharvard.edu This suggests that Cdk1 can play a redundant role in DNA replication initiation. nih.gov

Combined inhibition of Cdc7 and Cdk1 can block entry into S-phase more effectively than inhibiting either kinase alone in certain cell types. nih.gov This functional overlap implies that inhibiting Cdc7 alone might not completely halt cell cycle progression due to the compensatory activity of Cdk1. Therefore, the redundancy with other kinases like Cdk1 can serve as a mechanism of intrinsic or acquired resistance to single-agent Cdc7 inhibitors.

Identification of Biomarkers for Response and Resistance

Identifying biomarkers is crucial for predicting cellular response to Cdc7-IN-7c inhibition and understanding mechanisms of resistance. While MCM2 phosphorylation is a direct target of Cdc7, its use as a dynamic biomarker for Cdc7 inhibition has limitations as it can be lost even at inhibitor concentrations that only mildly affect DNA synthesis. acs.org

Gene expression profiling has been used to identify potential predictive biomarkers for Cdc7 inhibitors. An intrinsic sensitivity gene signature has been identified, and some of these genes are likely involved in the biology of intrinsic and acquired resistance. aacrjournals.org For instance, genes involved in cell cycle and checkpoint functions were enriched in a cell line model of acquired resistance to a Cdc7 inhibitor. aacrjournals.org Biologically plausible candidate genes associated with intrinsic sensitivity, responsiveness to Cdc7 inhibition, and differential expression in acquired resistance models include RBMS1, CD55, UGCG, NOL3, DUSP5, FOSL2, and PLK2, which play roles in cell cycle regulation, proliferation, and apoptosis. aacrjournals.org

Replication stress signature abundance has also been associated with sensitivity to ATR inhibitors, and Cdc7 inhibition can induce DNA replication stress, suggesting potential biomarkers related to the replication stress response. nih.gov Furthermore, high Cdc7 immunoexpression levels have been suggested as a potential companion diagnostic to predict response to Cdc7-directed therapies in pancreatic adenocarcinoma. oncotarget.com In the context of neuroendocrine transformation, CDC7 upregulation occurs during the initial steps of transformation, particularly after TP53/RB1 co-inactivation, suggesting CDC7 expression itself could be a biomarker for vulnerability to CDC7 inhibitors in this setting. aacrjournals.orgnih.gov

Data on Potential Biomarkers for Cdc7 Inhibition Response/Resistance:

Biomarker CategorySpecific Markers/FindingsRelevanceSource
Direct Target PhosphorylationMCM2 phosphorylation (limited dynamic range as a biomarker)Indicates direct Cdc7 activity inhibition, but not tightly coupled to DNA synthesis. acs.org
Gene Expression SignatureIntrinsic sensitivity gene signature (e.g., RBMS1, CD55, UGCG, NOL3, DUSP5, FOSL2, PLK2)Potentially predictive of response and involved in resistance mechanisms. aacrjournals.org
Pathway EnrichmentGenes involved in cell cycle and checkpoint functions (enriched in acquired resistance)Associated with mechanisms of overcoming Cdc7 inhibition. aacrjournals.org
Replication StressReplication stress signature abundance (associated with sensitivity to ATR inhibitors; induced by Cdc7 inhibition)May indicate susceptibility or adaptive response to replication stress. nih.gov
Protein Expression LevelsHigh Cdc7 immunoexpression levels (correlated with poor prognosis and suggested as predictive in pancreatic cancer)May indicate increased reliance on Cdc7 and potential therapeutic target. oncotarget.com
Genetic AlterationsTP53/RB1 co-inactivation (associated with CDC7 upregulation and sensitivity to CDC7 inhibitors in NE transformation)May indicate a genetic context that confers vulnerability to Cdc7 inhibition. aacrjournals.orgnih.gov

Advanced Methodologies and Future Directions in Cdc7 in 7c Research

Computational Drug Discovery and Rational Design Approaches

Computational methods play a significant role in the discovery and design of Cdc7 inhibitors. These approaches leverage the power of computing to predict molecular interactions, screen vast libraries of compounds, and optimize the properties of potential drug candidates.

Virtual Screening for Novel Inhibitors

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates that are likely to bind to a specific protein target, such as Cdc7 kinase. This method can rapidly assess millions of compounds, significantly accelerating the initial stages of drug discovery compared to traditional high-throughput screening. Virtual screening approaches have been utilized in the identification of novel Cdc7 inhibitors, including the exploration of allosteric modulators that target sites other than the ATP-binding site. github.io

Molecular Dynamics Simulations and Binding Pocket Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions. In the context of Cdc7 research, MD simulations can provide insights into the flexibility of the Cdc7 protein, the dynamics of its binding pockets, and how inhibitors like Cdc7-IN-7c interact with these sites. mdpi-res.comresearchgate.netplos.org Analysis of binding pockets, including the catalytic ATP-binding site and potential allosteric sites, is crucial for understanding the mechanism of action of Cdc7 inhibitors and for designing more selective and potent compounds. github.ionih.gov MD simulations can reveal how the binding site changes shape and size, which is important for developing inhibitors that can target specific conformational states of the kinase. plos.org Studies have used docking and MD simulations to analyze the binding modes of known ATP-competitive Cdc7 inhibitors and to identify new druggable cavities on the CDC7 structure. github.iomdpi-res.comnih.govnih.gov

High-Throughput Functional Genomic Screens

High-throughput functional genomic screens are employed to systematically investigate the cellular roles of genes and identify those that, when modulated, affect cellular responses to Cdc7 inhibition. These screens can help uncover synergistic targets or resistance mechanisms.

CRISPR/Cas9-Based Screening for Synergistic Targets

CRISPR/Cas9-based screening is a powerful functional genomics tool that allows for systematic knockout or perturbation of genes on a large scale. This technique can be used to identify genes whose inactivation sensitizes cancer cells to Cdc7 inhibitors, thus revealing potential synergistic drug combinations. researchgate.netnih.govnih.govselleckchem.com Studies have utilized genome-wide CRISPR/Cas9 screening to identify CDC7 as a potential synergistic target of chemotherapy in chemo-resistant small-cell lung cancer. researchgate.netnih.govnih.govselleckchem.comdntb.gov.ua These screens have shown that silencing CDC7 can enhance the efficacy of chemotherapy in resistant cell lines. researchgate.netnih.govselleckchem.com

Advanced Omics Technologies for Mechanistic Elucidation

Advanced omics technologies, such as transcriptomics and proteomics, provide comprehensive views of molecular changes in cells treated with Cdc7 inhibitors. These technologies help to elucidate the downstream effects of Cdc7 inhibition and the underlying mechanisms of action.

RNA-Sequencing for Gene Expression Profiling

RNA-Sequencing (RNA-Seq) is a high-throughput technology used to measure the levels of RNA molecules in a sample, providing a snapshot of gene expression. RNA-Seq can be used to profile changes in gene expression in response to Cdc7 inhibition, revealing affected pathways and biological processes. schrodinger.comfluoroprobe.comresearchgate.netresearchgate.net For example, RNA-Seq has been used to investigate the molecular mechanisms underlying the synergistic effect of Cdc7 inhibitors and other therapeutic agents, such as PARP inhibitors. nih.gov Gene expression profiling by RNA-Seq can identify genes that are significantly up- or down-regulated following treatment with Cdc7 inhibitors, providing clues about the cellular response and potential mechanisms of resistance or sensitivity. researchgate.netnih.gov

Quantitative Proteomics and Phosphoproteomics

Quantitative proteomics and phosphoproteomics are powerful techniques used to globally analyze protein abundance and phosphorylation states within cells or tissues. These methods are instrumental in deciphering the downstream effects of kinase inhibition. Studies investigating the impact of Cdc7 inhibition or depletion have utilized quantitative mass spectrometry, including phosphoproteomic analysis, to assess changes in protein phosphorylation profiles. nih.gov

Specifically, quantitative phosphoproteomics has revealed that inhibiting or degrading Cdc7 leads to a significant decrease in phosphorylation at known Cdc7-specific sites on MCM proteins. nih.gov These sites are critical for the activation of the MCM helicase, which is essential for unwinding DNA during replication initiation. nih.gov Furthermore, phosphoproteomic analyses have indicated alterations in the activity of other kinases; for instance, studies have shown changes suggestive of increased Cdk1 kinase activity in cells where Cdc7 has been depleted. nih.gov These findings highlight the complex interplay between cell cycle kinases and demonstrate the utility of quantitative phosphoproteomics in uncovering compensatory mechanisms or off-target effects upon Cdc7 inhibition.

Development of Novel Research Tools and Models

Advancements in research tools and models are crucial for a comprehensive understanding of Cdc7 inhibitors like this compound and for evaluating their potential applications. Novel approaches, ranging from chemical-genetic systems to advanced cell culture models and imaging techniques, are enhancing the precision and relevance of Cdc7 research.

Organoid and 3D Culture Models for Preclinical Assessment

Traditional two-dimensional (2D) cell cultures often fail to fully recapitulate the complexity of native tissues and tumors. Organoid and three-dimensional (3D) culture models offer a more physiologically relevant environment for studying cell behavior and evaluating the efficacy of therapeutic compounds, including Cdc7 inhibitors. Organoids are self-organizing, three-dimensional structures derived from stem cells or primary tissues that mimic the architecture and function of the original organ. These models are increasingly used in preclinical research to assess drug responses in a context that more closely resembles the in vivo situation.

In addition to biological models, computational 3D models, such as 3D pharmacophore models, are employed in the discovery and design of novel Cdc7 inhibitors. genecards.org These models help predict how potential inhibitor molecules might interact with the Cdc7 kinase based on their three-dimensional structure and chemical features. genecards.org While specific studies of this compound in organoid or 3D biological cultures were not prominently found, the broader application of these advanced models for preclinical assessment of Cdc7 inhibitors is a significant area of development.

Q & A

Q. What experimental approaches are recommended to validate the kinase selectivity profile of Cdc7-IN-7c?

Methodological Answer:

  • Use kinase inhibition assays (e.g., radiometric or fluorescence-based assays) to screen this compound against a panel of structurally related kinases (e.g., CDKs, Aurora kinases) .
  • Include positive controls (known inhibitors) and negative controls (DMSO-only wells) to minimize false positives.
  • Analyze dose-response curves (IC₅₀ values) and compare selectivity ratios (Cdc7 vs. off-target kinases) to quantify specificity .

Q. How can researchers design in vitro experiments to assess the antitumor efficacy of this compound across multiple cancer cell lines?

Methodological Answer:

  • Conduct cell viability assays (e.g., MTT, CellTiter-Glo) using a panel of cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) .
  • Normalize data to vehicle-treated controls and calculate IC₅₀ values.
  • Include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to confirm mechanism of action .

Q. What are the best practices for replicating this compound’s reported antitumor activity in independent studies?

Methodological Answer:

  • Cross-reference supplementary materials from primary studies for detailed protocols (e.g., dosing regimens, solvent formulations) .
  • Validate compound purity via HPLC and mass spectrometry to rule out batch-to-batch variability .
  • Use standardized cell culture conditions (e.g., serum concentration, passage number) to minimize experimental drift .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cancer models?

Methodological Answer:

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., genetic heterogeneity, tumor microenvironment differences) .
  • Use patient-derived xenograft (PDX) models to better recapitulate human tumor biology compared to traditional cell-line-derived models .
  • Apply multivariate regression to isolate variables (e.g., dosing schedule, tumor stage) influencing efficacy .

Q. What strategies optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound?

Methodological Answer:

  • Conduct LC-MS/MS-based PK studies in murine models to measure plasma/tissue concentrations over time .
  • Correlate PK data with PD biomarkers (e.g., phospho-Cdc7 levels via Western blot) to establish exposure-response relationships .
  • Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability and reduce clearance rates .

Q. How can researchers identify predictive biomarkers for this compound sensitivity or resistance?

Methodological Answer:

  • Perform genome-wide CRISPR screens in resistant vs. sensitive cell lines to pinpoint genetic modifiers .
  • Validate candidate biomarkers (e.g., Cdc7 overexpression, p53 status) using clinical samples from retrospective cohorts .
  • Integrate multi-omics data (transcriptomics, proteomics) to build predictive models of therapeutic response .

Q. What experimental designs mitigate off-target effects when combining this compound with other kinase inhibitors?

Methodological Answer:

  • Use synergy screening (e.g., Chou-Talalay method) to quantify additive vs. synergistic effects .
  • Profile off-target kinase inhibition via kinome-wide selectivity assays post-combination treatment .
  • Employ transcriptomic profiling (RNA-seq) to identify unintended pathway activation .

Methodological Frameworks

Q. How should researchers structure a literature review to contextualize this compound within the broader field of kinase inhibitors?

Methodological Answer:

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define review scope and inclusion criteria .
  • Use databases like PubMed and EMBASE with search terms such as “Cdc7 inhibitors,” “kinase selectivity,” and “antitumor mechanisms” .
  • Critically evaluate studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity in this compound studies?

Methodological Answer:

  • Fit dose-response data to nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ and Hill coefficients .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across cell lines or treatment groups .
  • Use Bayesian hierarchical models to account for variability in replicate experiments .

Ethical and Reproducibility Considerations

Q. How can researchers address ethical challenges in preclinical studies involving this compound?

Methodological Answer:

  • Follow ARRIVE guidelines for animal studies to ensure transparent reporting of experimental details (e.g., sample size justification, randomization) .
  • Validate antitumor efficacy in 3D organoid models as a reductionist alternative to animal testing .
  • Disclose conflicts of interest (e.g., vendor partnerships) in publications to maintain credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.